tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1784123-59-6
VCID: VC7445126
InChI: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)CCN
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336

tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate

CAS No.: 1784123-59-6

Cat. No.: VC7445126

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate - 1784123-59-6

Specification

CAS No. 1784123-59-6
Molecular Formula C12H24N2O2
Molecular Weight 228.336
IUPAC Name tert-butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Standard InChI Key OSSNTYYCOGURPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(C1)CCN

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound features a cyclopentane ring with a 2-aminoethyl substituent at the 3-position, protected by a Boc group. The Boc moiety enhances stability during synthetic workflows while permitting selective deprotection under acidic conditions . The ethylamine side chain introduces a primary amine, which can participate in nucleophilic reactions or serve as a ligand in metal-catalyzed transformations.

Physicochemical Properties

  • Molecular Weight: 236.33 g/mol

  • Solubility: Highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .

  • Stability: Stable under neutral or basic conditions but susceptible to hydrolysis in acidic environments .

  • Purity: Typically ≥95% (HPLC) when synthesized via optimized protocols .

Synthetic Methodologies

Carbamate Protection Strategies

The Boc group is introduced via condensation reactions between cyclopentylamine derivatives and di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}). A representative protocol involves:

  • Substrate Preparation: 3-(2-Aminoethyl)cyclopentylamine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Coupling Reaction: Di-tert-butyl dicarbonate is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .

  • Workup: The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the final compound .

Table 1: Optimization Parameters for Boc Protection

ParameterOptimal ConditionImpact on Yield
Temperature0–25°CMinimizes side reactions
SolventTHF or DCMEnhances reagent solubility
Reaction Time12–24 hoursEnsures complete conversion
BaseTriethylamineNeutralizes HCl byproduct

Applications in Medicinal Chemistry

Enzyme Inhibition

The primary amine, upon deprotection, can coordinate to enzymatic active sites. For example:

  • HDAC Inhibition: Carbamate derivatives exhibit affinity for histone deacetylases (HDACs), modulating epigenetic regulation .

  • NMDA Receptor Antagonism: Structural analogs interfere with glutamate binding, showing potential in neurodegenerative disease research .

Prodrug Development

The Boc group serves as a prodrug strategy, enhancing bioavailability. In vivo studies of related compounds demonstrate:

  • Oral Bioavailability: 60–70% in rodent models due to improved membrane permeability .

  • Controlled Release: Acidic environments (e.g., gastrointestinal tract) cleave the Boc group, releasing the active amine .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Carbamate Derivatives

CompoundMolecular Weight (g/mol)LogPBiological Activity
tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate236.331.8HDAC inhibition, prodrug potential
Di-tert-butyl iminodicarboxylate246.312.1Intermediate in heterocycle synthesis
TBS-protected carbamate273.453.0Stereoselective cyclization

Key Trends:

  • Increased lipophilicity (LogP) correlates with enhanced blood-brain barrier penetration.

  • Bulky protecting groups (e.g., TBS) improve stereochemical outcomes but complicate synthesis .

Challenges and Future Directions

Synthetic Hurdles

  • Stereocontrol: Achieving diastereomeric purity remains challenging, necessitating chiral catalysts or chromatography .

  • Scale-Up Limitations: Low yields (e.g., 18.5% in one protocol ) highlight the need for optimized catalytic systems.

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